molecular formula C7H4FNO3S B2404769 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide CAS No. 1401912-25-1

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide

Cat. No. B2404769
CAS RN: 1401912-25-1
M. Wt: 201.17
InChI Key: WQVBCXDOUNURFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoxathiazine 2,2-dioxides were prepared from the corresponding salicylaldehyde . In another example, ®-VAPOL-Zn complexes catalyzed the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides, providing the corresponding chiral propargylic sulfamidates with high yields (up to 93%) and good enantiomeric excesses (up to 87%) .


Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide is unique and contributes to its chemical properties. The exact structure is not provided in the search results.


Chemical Reactions Analysis

In one reported reaction, ®-VAPOL-Zn complexes catalyzed the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides . This reaction provided the corresponding chiral propargylic sulfamidates with high yields and good enantiomeric excesses .

Scientific Research Applications

Electrophilic Fluorination Agent

6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide has been utilized in the synthesis of heterocyclic N-F reagents, notably in the production of benz-1,2,3-oxathiazin-4(3F)-one 2,2-dioxide. This compound serves as a stable crystalline compound for the electrophilic fluorination of various organic compounds under mild conditions (Cabrera & Appel, 1995).

Synthesis of Heterocyclic Compounds

Research has shown that perhydro-1,2,3-oxathiazine 2,2-dioxides, derived from 6-Fluorobenzo[e][1,2,3]oxathiazine, can be obtained by cyclization of certain but-1-enes. These oxathiazines can be converted to 1-benzyl-4-methylazetidines through treatment with an alcoholic solution of base, demonstrating their versatility in synthesizing substituted and spiro-annelated compounds (Varlamov et al., 2004).

Substitution Reactions

The compound has been used in studying substitution reactions. Particularly, cyclic sulfamidates derived from [1,2,3]-oxathiazinane-2,2-dioxides have been synthesized and treated with various nucleophiles. These studies demonstrate the general utility and limitations of these substrates, providing insights into reactions adjacent to quaternary carbon centers (Posakony & Tewson, 2002).

Fluorination Reactions

The compound's derivatives, specifically N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides, have been utilized in fluorination reactions. These reactions involve tetrabutylammonium fluoride and demonstrate the potential for large-scale production of N-benzyl fluoroamines without the need for chromatographic purification of intermediates (Posakony & Tewson, 2002).

Cycloaddition Reactions

In the context of cycloaddition reactions, this compound derivatives have been engaged in palladium-catalyzed diastereoselective [3 + 2] cycloaddition reactions. This has led to the efficient production of 2,3-dihydrobenzo[e]pyrrolo[1,2-c][1,2,3]oxathiazine 5,5-dioxide derivatives under mild conditions (Wang et al., 2018).

properties

IUPAC Name

6-fluoro-1,2λ6,3-benzoxathiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBCXDOUNURFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=NS(=O)(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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